1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of indoline with methylsulfonyl chloride and 4-phenylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amines.
Scientific Research Applications
1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(METHYLSULFONYL)PIPERIDIN-4-AMINE: Shares similar sulfonyl functional groups and piperidine structure.
1-(4-(METHYLSULFONYL)PHENYL]PIPERAZINE: Contains a similar methylsulfonyl group and piperazine ring.
Uniqueness
1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE is unique due to its indoline core structure combined with the sulfonyl and piperidine groups, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24N2O4S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methylsulfonyl-5-(4-phenylpiperidin-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)22-14-11-18-15-19(7-8-20(18)22)28(25,26)21-12-9-17(10-13-21)16-5-3-2-4-6-16/h2-8,15,17H,9-14H2,1H3 |
InChI Key |
IKZUSOFDTTUKJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.